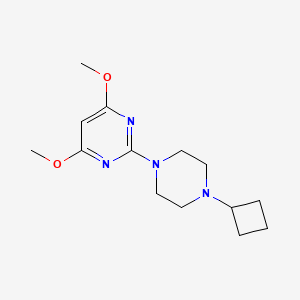![molecular formula C20H32N2O2 B15122023 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B15122023.png)
2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenyl ring substituted with a 2-methylpropyl group and a morpholine ring attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps. One common method starts with the preparation of 4-(2-methylpropyl)phenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine to yield the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methylpropyl)phenyl]ethanol: Shares a similar phenyl ring structure but lacks the morpholine ring and propanamide group.
2-[4-(2-methylpropyl)phenyl]propanamide: Similar structure but without the morpholine ring.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to the presence of both the morpholine ring and the propanamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C20H32N2O2/c1-16(2)15-18-5-7-19(8-6-18)17(3)20(23)21-9-4-10-22-11-13-24-14-12-22/h5-8,16-17H,4,9-15H2,1-3H3,(H,21,23) |
InChI Key |
VVTDRULAAUYFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B15121943.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121948.png)
![4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15121955.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15121957.png)
![4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15121964.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121966.png)

![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B15121976.png)
![5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B15121977.png)
![3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15121984.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121999.png)
![N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122001.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B15122005.png)
![6-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15122009.png)
